molecular formula C12H18N2O B6269216 N-[(2R)-2-(ethylamino)propyl]benzamide CAS No. 1821982-45-9

N-[(2R)-2-(ethylamino)propyl]benzamide

Cat. No.: B6269216
CAS No.: 1821982-45-9
M. Wt: 206.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R)-2-(Ethylamino)propyl]benzamide (CAS 1821982-45-9) is a chiral benzamide derivative with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. The compound features a benzamide core substituted with a (2R)-configured propylamine side chain containing an ethylamino group (Fig. 1).

Properties

CAS No.

1821982-45-9

Molecular Formula

C12H18N2O

Molecular Weight

206.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide typically involves the reaction of ®-2-(ethylamino)propan-1-ol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-(ethylamino)propyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2R)-2-(ethylamino)propyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine releasing agent, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced neurotransmission and potential antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mirabegron

  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide.
  • Key Features: Contains a thiazole ring and a hydroxy-substituted ethylamino group in the (2R)-configuration.
  • Activity : A β3-adrenergic agonist with high selectivity for β3 over β1/β2 receptors, used for overactive bladder (OAB) treatment.
  • Comparison: Unlike N-[(2R)-2-(ethylamino)propyl]benzamide, Mirabegron’s thiazole and hydroxy groups enhance its receptor specificity and hydrophilicity, critical for β3 activation .

Tamsulosin

  • Structure: 5-[(2R)-2-[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide.
  • Key Features: Contains a sulfonamide group and ethoxyphenoxy substituent.
  • Activity: An α1-adrenoceptor antagonist selective for α1A/α1D subtypes, used for benign prostatic hyperplasia (BPH).

Lecozotan Hydrochloride

  • Structure: 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide.
  • Key Features: Incorporates a cyano group, pyridinyl substituent, and benzodioxin-piperazine moiety.
  • Activity : A 5-HT1A receptor antagonist investigated for Alzheimer’s disease.
  • Comparison: The extended piperazine-benzodioxin chain in Lecozotan enhances its serotonin receptor binding, a feature absent in this compound, which has a simpler ethylamino side chain .

BACE-1 Inhibitor (PDB 2VIZ)

  • Structure: N-((1S,2R)-3-(((1S)-2-(cyclohexylamino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-3-(2-oxo-1-pyrrolidinyl)-5-(propyloxy)benzamide.
  • Key Features: Contains a cyclohexylamino group, pyrrolidinone, and propyloxy chain.
  • Activity : Inhibits β-secretase (BACE-1), a target in Alzheimer’s therapy.
  • Comparison: The bulky cyclohexyl and pyrrolidinone groups in this inhibitor enable strong enzyme interaction, whereas this compound’s smaller substituents may limit such activity .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Benzamide Derivatives

Compound Molecular Weight Key Functional Groups Biological Target Selectivity/Activity Notes
This compound 206.28 Ethylamino, benzamide Undetermined Chiral center may influence binding
Mirabegron 428.52 Thiazole, hydroxyethylamino β3-Adrenergic receptor High β3 selectivity
Tamsulosin 444.55 Sulfonamide, ethoxyphenoxy α1-Adrenoceptor α1A/α1D selectivity
Lecozotan Hydrochloride 520.00 Cyano, piperazine-benzodioxin 5-HT1A receptor Cognitive deficit modulation
BACE-1 Inhibitor (2VIZ) ~650 (estimated) Cyclohexylamino, pyrrolidinone β-Secretase (BACE-1) Enzyme inhibition via steric bulk

Impact of Substituents on Activity

  • Ethylamino vs. Hydroxyethylamino (Mirabegron): The hydroxy group in Mirabegron increases polarity, enhancing water solubility and receptor hydrogen bonding, critical for β3 activation .
  • Sulfonamide vs. Benzamide Core (Tamsulosin): Sulfonamide groups in Tamsulosin improve α1-adrenoceptor binding through electrostatic interactions, absent in the simpler benzamide structure of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.